NF-κB Pathway Inactivity Profile: Quantitative Comparison with Active NF-κB Inhibitors
In multiple NF-κB pathway assays, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide (SID 17450324) was consistently inactive (EC50 > 4 µM) across diverse stimuli including LPS-induced and NOD1 overexpression systems . In contrast, established NF-κB inhibitors such as PS-341 (bortezomib) exhibit IC50 values of 0.44 ± 0.08 µM in the same pathway . This quantitative inactivity profile differentiates the compound from potent NF-κB inhibitors and supports its utility as a negative control.
| Evidence Dimension | NF-κB pathway inhibition potency |
|---|---|
| Target Compound Data | EC50 > 4 µM in THP1 and HEK293T cells (inactive) |
| Comparator Or Baseline | PS-341 (bortezomib) IC50 = 0.44 ± 0.08 µM; Compound 15 IC50 = 0.08 ± 0.03 µM |
| Quantified Difference | >9-fold to >50-fold less potent than active NF-κB inhibitors |
| Conditions | LPS-induced NF-κB in THP1 cells (AID 1369); NOD1 overexpression in HEK293T cells (AID 1290) |
Why This Matters
The compound's inability to inhibit NF-κB signaling at concentrations up to 4 µM makes it a valuable negative control for high-throughput screening campaigns targeting this pathway.
- [1] PubChem BioAssay AID 1369: LPS-induced NF-κB pathway inhibition in THP1 cells. SID 17450324 EC50 > 4 µM. View Source
- [2] PubChem BioAssay AID 1290: NOD1 overexpression-induced NF-κB pathway inhibition. SID 17450324 EC50 > 4 µM. View Source
- [3] PMC Table 4: NF-κB IC50 values for active inhibitors including PS-341 (0.44 µM) and compound 15 (0.08 µM). View Source
